molecular formula C23H23N3O4 B2646212 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251566-61-6

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2646212
CAS No.: 1251566-61-6
M. Wt: 405.454
InChI Key: VKWIKQAZGPOWDT-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound featuring a furo[3,4-d]pyrimidine core with various functional groups, including p-tolyl and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include tolyl alcohols, bases, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects .

Biological Activity

The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide , identified by its CAS number 1251678-51-9, is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5}, with a molecular weight of 407.4 g/mol. Its structure includes a fused furo-pyrimidine ring system and an acetamide moiety. The detailed structural representation can be visualized through the following table:

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
CAS Number1251678-51-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrimidine class, including derivatives similar to the focus compound. For instance, a study evaluated the antiproliferative activity against various cancer cell lines such as breast, colon, and lung cancers. The results indicated significant activity against these cell lines, suggesting that the compound may exert its effects through mechanisms involving inhibition of cell proliferation and induction of apoptosis.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast), HCT116 (colon), A549 (lung)
  • Mechanism: Induction of apoptosis via caspase activation
  • IC50 Values: Compounds similar in structure showed IC50 values ranging from 10 to 30 µM in various studies.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes: Similar compounds have shown to inhibit dihydrofolate reductase (DHFR), leading to disrupted nucleotide synthesis.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest: Compounds have been reported to induce G1 phase arrest in cancer cells.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Fluorine Chemistry investigated a series of pyrimidine derivatives for their anticancer properties. The compound demonstrated notable activity against multiple cancer types with IC50 values significantly lower than standard chemotherapy agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR indicated that modifications on the aromatic rings significantly impact biological activity. Substituents on the furo-pyrimidine scaffold were shown to enhance potency against specific cancer cell lines .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-14-3-7-16(8-4-14)11-24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)17-9-5-15(2)6-10-17/h3-10,21H,11-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIKQAZGPOWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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